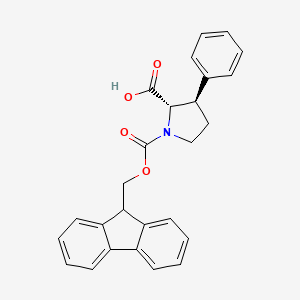

Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid

Descripción general

Descripción

Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid is a type of amino acid derivative that is mostly utilized in the field of organic synthesis for the production of peptides and peptidomimetics . The term Fmoc refers to the fluorenylmethyloxycarbonyl protecting group which allows for the selective protection and deprotection of the amino group in the synthesis of peptides .

Synthesis Analysis

The synthesis of this compound has been reported in the literature . The final product contained solely the syn isomer, suggesting that the diastereomeric ratio of the methylation was as high as previous reports had found .Molecular Structure Analysis

The this compound molecule contains a total of 58 bond(s). There are 35 non-H bond(s), 20 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 18 aromatic bond(s), 2 five-membered ring(s), 3 six-membered ring(s), 2 nine-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic) .Physical And Chemical Properties Analysis

The molecular formula of this compound is C26H23NO4. Its average mass is 413.465 Da and its mono-isotopic mass is 413.162720 Da .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid plays a crucial role in peptide synthesis and structural analysis. Wright et al. (2008) developed a method for the synthesis, resolution, and assignment of absolute configuration of trans 3-amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic acid (POAC), a cyclic spin-labelled β-amino acid. This process involved the preparation of racemic Fmoc-POAC-OH, resolution upon esterification, and assignment of absolute configuration through circular dichroism and X-ray diffraction analysis, facilitating the synthesis of peptides up to the hexamer level for further structural investigations (Wright et al., 2008).

Peptidomimetic Chemistry

Fmoc-protected morpholine-3-carboxylic acid, synthesized through a practical route from dimethoxyacetaldehyde and serine methyl ester, demonstrates the compatibility of Fmoc-amino acids with solid-phase peptide synthesis, paving the way for their application in peptidomimetic chemistry. This synthesis allows for the creation of model tripeptides, showcasing the adaptability of Fmoc-protected amino acids in the development of novel therapeutic agents and biomaterials (Sladojevich et al., 2007).

Hydrogel Formation and Self-Assembly

Research by Ryan et al. (2011) has highlighted the significant impact of Fmoc-protected amino acids on the self-assembly and hydrogelation behavior of molecules. Specifically, the study investigated the role of the C-terminal carboxylic acid in the self-assembly and hydrogelation of fluorinated Fmoc-Phe derivatives, revealing that modifications to the C-terminal group dramatically influence these processes. This insight is crucial for the development of low molecular weight hydrogelators that can form stable hydrogels under various conditions, making them promising candidates for biomedical applications (Ryan et al., 2011).

Nanotechnology and Material Science

Tao et al. (2016) reviewed the self-organization of Fmoc-modified amino acids and peptides, emphasizing their significant potential in the fabrication of functional materials. The inherent hydrophobicity and aromaticity of the Fmoc moiety facilitate the assembly of these molecules into structures with diverse applications ranging from cell cultivation and bio-templating to drug delivery and catalysis. This comprehensive overview of Fmoc-modified biomolecules underscores their versatility and utility in various fields of research and application (Tao et al., 2016).

Propiedades

IUPAC Name |

(2S,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c28-25(29)24-18(17-8-2-1-3-9-17)14-15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZINBBVSLWSWBO-KOSHJBKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@@H]([C@H]1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

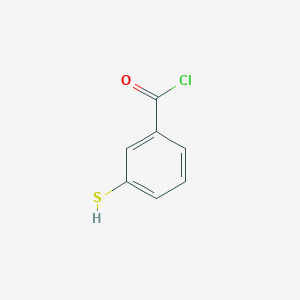

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carboxamide](/img/structure/B1439328.png)

![5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate](/img/structure/B1439329.png)

![4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine](/img/structure/B1439336.png)

![2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B1439338.png)